molecular formula C13H18N2 B13084269 4-[(2-Ethylbutyl)amino]benzonitrile

4-[(2-Ethylbutyl)amino]benzonitrile

Katalognummer: B13084269
Molekulargewicht: 202.30 g/mol
InChI-Schlüssel: KGZZFTDPDRFRGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2-Ethylbutyl)amino]benzonitrile is an organic compound with the molecular formula C13H18N2. It is characterized by the presence of a benzonitrile group substituted with an amino group attached to a 2-ethylbutyl chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Ethylbutyl)amino]benzonitrile typically involves the reaction of 4-chlorobenzonitrile with 2-ethylbutylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: 4-[(2-Ethylbutyl)amino]benzonitrile undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

4-[(2-Ethylbutyl)amino]benzonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-[(2-Ethylbutyl)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .

Vergleich Mit ähnlichen Verbindungen

    4-Aminobenzonitrile: Similar structure but lacks the 2-ethylbutyl group.

    4-(Butylamino)benzonitrile: Similar structure but with a butyl group instead of a 2-ethylbutyl group.

Uniqueness: 4-[(2-Ethylbutyl)amino]benzonitrile is unique due to the presence of the 2-ethylbutyl group, which may confer specific chemical and biological properties not observed in similar compounds. This structural difference can influence the compound’s reactivity, solubility, and interaction with biological targets .

Eigenschaften

Molekularformel

C13H18N2

Molekulargewicht

202.30 g/mol

IUPAC-Name

4-(2-ethylbutylamino)benzonitrile

InChI

InChI=1S/C13H18N2/c1-3-11(4-2)10-15-13-7-5-12(9-14)6-8-13/h5-8,11,15H,3-4,10H2,1-2H3

InChI-Schlüssel

KGZZFTDPDRFRGA-UHFFFAOYSA-N

Kanonische SMILES

CCC(CC)CNC1=CC=C(C=C1)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.